molecular formula C28H38O5Si2 B134028 [2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate CAS No. 140220-31-1

[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate

Cat. No.: B134028
CAS No.: 140220-31-1
M. Wt: 510.8 g/mol
InChI Key: UEEGQAUULCLARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate is a useful research compound. Its molecular formula is C28H38O5Si2 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

  • Asymmetric Synthesis of Taxol Side Chain : A study by Er and Coşkun (2009) discusses the synthesis of taxol side chain precursors using cis (-)-menthyl phenylglycidates, highlighting the compound's potential in the asymmetric synthesis of complex molecules (Er & Coşkun, 2009).

  • Intramolecular Carbocyclization : Research by Gimazetdinov et al. (2017) explores intramolecular carbocyclization reactions, demonstrating the compound's utility in constructing bicyclic structures and discussing potential synthetic pathways (Gimazetdinov et al., 2017).

Crystal Structure Analysis

  • Crystal Structure of Quinoxalines Derivatives : A study by Abad et al. (2020) on quinoxalines derivatives reveals insights into their crystal structure, suggesting the compound's relevance in material science and drug design (Abad et al., 2020).

Chemical Reactivity and Synthetic Applications

  • Zinc- and Samarium-Promoted Substitution Reactions : Valiullina et al. (2018) discuss reactions of azetidin-2-yl acetates with halogen derivatives, highlighting complex reaction mechanisms and potential synthetic applications (Valiullina et al., 2018).

  • Hydroamination of Tetrahydroindoles : Research by Sobenina et al. (2010) on the hydroamination of tetrahydroindoles presents methods for synthesizing amino derivatives of indole, showcasing the compound's potential in organic synthesis (Sobenina et al., 2010).

Material Science and Nanotechnology

  • Photoalignment of Nematic Liquid Crystal : Hegde et al. (2013) investigate the photoalignment properties of prop-2-enoates, suggesting the compound's application in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Hegde et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-[[dimethylsilyl)oxy]methyl]-3-phenylpropan-1-ol with dimethylchlorosilane, followed by reaction with prop-2-enoyl chloride. The resulting intermediate is then reacted with 2,3-dimethyl-2-butene-1-ol and phenylboronic acid in the presence of a palladium catalyst to form the desired compound.", "Starting Materials": ["2-[[dimethylsilyl)oxy]methyl]-3-phenylpropan-1-ol", "dimethylchlorosilane", "prop-2-enoyl chloride", "2,3-dimethyl-2-butene-1-ol", "phenylboronic acid", "palladium catalyst"], "Reaction": ["Step 1: React 2-[[dimethylsilyl)oxy]methyl]-3-phenylpropan-1-ol with dimethylchlorosilane in the presence of a base such as triethylamine to form the intermediate", "Step 2: React the intermediate with prop-2-enoyl chloride to form the intermediate ester", "Step 3: React the intermediate ester with 2,3-dimethyl-2-butene-1-ol and phenylboronic acid in the presence of a palladium catalyst to form the desired compound"] }

CAS No.

140220-31-1

Molecular Formula

C28H38O5Si2

Molecular Weight

510.8 g/mol

IUPAC Name

[2-[[dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate

InChI

InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25(19-23-15-11-9-12-16-23)34(3,4)33-35(5,6)26(22-32-28(30)8-2)20-24-17-13-10-14-18-24/h7-18,25-26H,1-2,19-22H2,3-6H3

InChI Key

UEEGQAUULCLARS-UHFFFAOYSA-N

SMILES

C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C

Canonical SMILES

C[Si](C)(C(CC1=CC=CC=C1)COC(=O)C=C)O[Si](C)(C)C(CC2=CC=CC=C2)COC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.